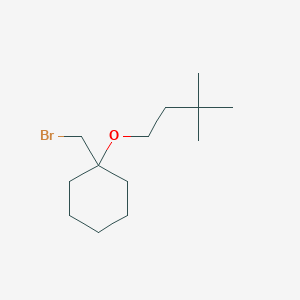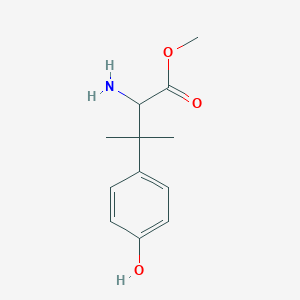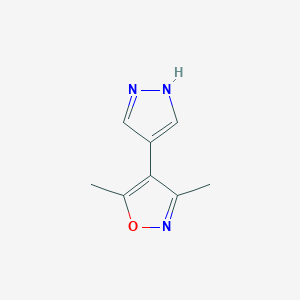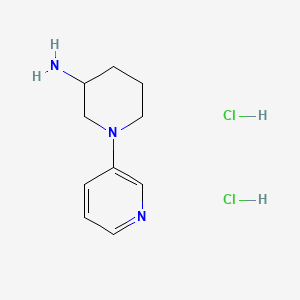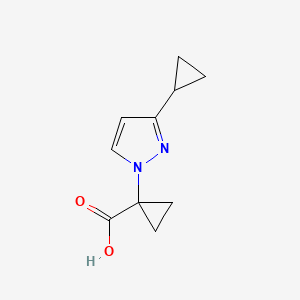
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a compound that features a unique structure combining a pyrazole ring and a cyclopropane carboxylic acid moiety
Vorbereitungsmethoden
The synthesis of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: Pyrazoles can be synthesized through various methods, including cycloaddition reactions and condensation of hydrazines with 1,3-diketones.
Cyclopropane Formation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling of Pyrazole and Cyclopropane: The final step involves coupling the pyrazole ring with the cyclopropane carboxylic acid, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these steps for higher yields and scalability, often using continuous flow reactors and advanced catalytic systems.
Analyse Chemischer Reaktionen
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, transition metal catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid and 1-(3,5-dimethyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid share structural similarities.
Uniqueness: The presence of the cyclopropyl group in 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid imparts unique steric and electronic properties, making it distinct in terms of reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(3-cyclopropylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(4-5-10)12-6-3-8(11-12)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,13,14) |
InChI-Schlüssel |
JJRXTPAIAFVNME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN(C=C2)C3(CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


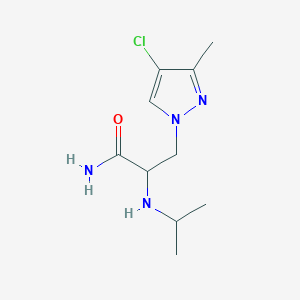
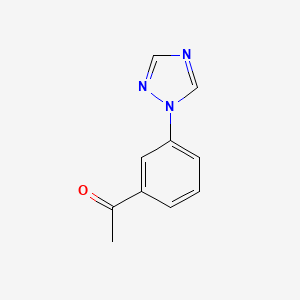
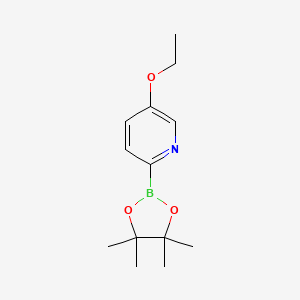


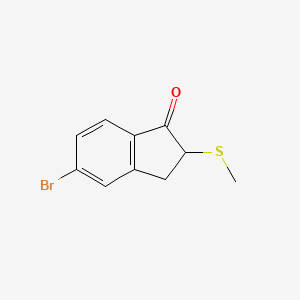

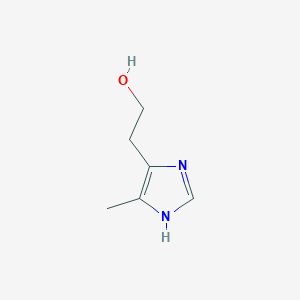

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
